4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-[(2,4-dimethoxyphenyl)methyl]benzamide
Description
The compound 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-[(2,4-dimethoxyphenyl)methyl]benzamide is a synthetic benzamide derivative featuring a central dihydropyridinone core linked to a benzamide moiety via an acetamido bridge. Key structural attributes include:
- Dihydropyridinone ring: A 2-oxo-1,2-dihydropyridine scaffold substituted with cyano, methyl, and acetamido groups, which is commonly associated with kinase inhibition or enzyme modulation .
- Benzamide group: The N-[(2,4-dimethoxyphenyl)methyl] substitution introduces methoxy groups, enhancing solubility compared to lipophilic analogs.
Properties
IUPAC Name |
4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]-N-[(2,4-dimethoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-16-11-17(2)30(26(33)22(16)13-27)15-24(31)29-20-8-5-18(6-9-20)25(32)28-14-19-7-10-21(34-3)12-23(19)35-4/h5-12H,14-15H2,1-4H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQACDZAELEJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)OC)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-[(2,4-dimethoxyphenyl)methyl]benzamide can be achieved through various methods, including conventional heating and ultrasonication. The conventional method involves the use of N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a cyanoacetylating agent. This agent facilitates the synthesis of cyanoacetamide benzoic acid and benzophenone derivatives . The cyanoacetamide derivatives are then subjected to cyclization to produce N-substituted 2-pyridone derivatives . Ultrasonication, an eco-friendly alternative, accelerates the reaction rate and improves yields and purities compared to conventional heating .
Chemical Reactions Analysis
4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-[(2,4-dimethoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and benzamide moieties, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Compounds related to dihydropyridine derivatives have shown promise in cancer therapy. They may act by inhibiting specific enzymes involved in tumor growth or by inducing apoptosis in cancer cells .
- A study indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
- Antimicrobial Activity :
- Neuroprotective Effects :
Case Studies
- Cancer Treatment :
- Antimicrobial Testing :
Mechanism of Action
The mechanism of action of 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-[(2,4-dimethoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations:
- Substituent Effects : Methoxy groups (target compound) improve aqueous solubility compared to chloro (DM-11) or isopropyl (CAS 1031953-46-4) groups.
- Bioactivity: Fluorinated and chromen-containing analogs (e.g., Example 53) exhibit potent kinase inhibition, suggesting the dihydropyridinone core is critical for target binding .
- Lipophilicity : Higher LogP values (e.g., DM-11) correlate with reduced solubility but enhanced membrane permeability.
Pharmacological Potential
- Kinase Inhibition: The dihydropyridinone scaffold in the target compound is structurally analogous to pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 53), which inhibit kinases like EGFR or VEGFR .
- Anticancer Activity : DM-11’s dichlorobenzyl group may enhance DNA intercalation or topoisomerase inhibition, a mechanism less likely in the target compound due to its polar substituents .
Biological Activity
The compound 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-[(2,4-dimethoxyphenyl)methyl]benzamide is a complex organic molecule that has garnered interest for its potential biological activities. Its structure combines elements of dihydropyridine, acetamide, and benzamide functionalities, which are known to exhibit various pharmacological properties.
Chemical Structure
The compound's IUPAC name indicates its intricate structure, which includes:
- A dihydropyridine core
- A cyano group
- An acetamido linkage
- A dimethoxyphenylmethyl side chain
Anticancer Activity
Research has indicated that compounds with similar structural motifs to the target compound often exhibit anticancer properties. For instance, benzamide derivatives have been studied for their ability to inhibit various cancer cell lines. A notable example includes the study of 4-chloro-benzamides , which demonstrated significant inhibition of RET kinase activity in cancer cells, suggesting a possible pathway for therapeutic intervention in malignancies driven by RET mutations .
Table 1: Summary of Anticancer Activities in Related Compounds
| Compound Name | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Chloro-benzamide | RET Kinase Inhibition | 4.5 | |
| Doxorubicin | Anticancer | 0.5 | |
| 1,2,4-Triazolethiones | Anticancer (HCT116) | 4.363 |
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activity. For example, studies have shown that certain benzamide derivatives can inhibit dihydrofolate reductase (DHFR), a critical enzyme involved in DNA synthesis and repair. This inhibition leads to reduced cellular levels of NADPH and ultimately affects cell proliferation .
The proposed mechanisms of action for similar compounds include:
- Inhibition of Enzymatic Pathways : Compounds like benzamide riboside have been shown to downregulate DHFR by inhibiting nicotinamide adenine dinucleotide kinase (NADK) through their metabolites .
- Induction of Apoptosis : Many anticancer agents induce programmed cell death in malignant cells by activating apoptotic pathways.
Case Studies
- Study on Dihydrofolate Reductase Inhibition : A study demonstrated that a related compound effectively reduced the activity of DHFR, leading to decreased proliferation in cancer cell lines. This suggests that compounds structurally related to the target may share similar mechanisms .
- Benzamide Derivatives in Cancer Therapy : A series of novel benzamide derivatives were synthesized and evaluated for their anticancer properties, showing promising results against various cancer cell lines. The structural variations significantly influenced their biological activity, highlighting the importance of specific functional groups in enhancing efficacy .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization (methanol/water) for >95% purity .
- Yield Improvement : Use continuous flow reactors to minimize side reactions and improve scalability .
Basic: What analytical techniques are critical for confirming structural integrity post-synthesis?
Q. Primary Methods :
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., dimethyl groups at C4/C6, methoxy signals at δ 3.8–4.0 ppm) .
- HPLC-MS : Confirm molecular weight ([M+H]+ expected at ~530 Da) and detect impurities (<2% threshold) .
- FT-IR : Identify key functional groups (C=O stretch at ~1680 cm⁻¹, CN at ~2220 cm⁻¹) .
Validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) .
Advanced: How can computational reaction path search methods accelerate derivative design?
Integrate quantum chemical calculations (DFT, MP2) and machine learning to predict reaction pathways:
- Transition State Analysis : Identify energy barriers for key steps (e.g., cyano group introduction) using Gaussian09 .
- Descriptor-Based Screening : Train models on existing benzamide datasets to prioritize derivatives with predicted bioactivity .
- Feedback Loops : Refine synthetic protocols using experimental data (e.g., failed reactions inform computational adjustments) .
Case Study : A 2024 study reduced reaction optimization time by 60% using ICReDD’s hybrid computational-experimental workflow .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Q. Methodology :
- Substituent Variation : Synthesize analogs with altered groups (e.g., replace 2,4-dimethoxybenzyl with 3,4-dichlorobenzyl) .
- Bioassay Testing : Screen derivatives for activity (e.g., IC50 in kinase inhibition assays) and correlate with structural features .
- Key Findings :
Tools : Molecular docking (AutoDock Vina) to simulate interactions with ATP-binding pockets .
Advanced: What mechanisms underlie this compound’s enzyme inhibition, and how can selectivity be improved?
Q. Proposed Mechanism :
- The compound acts as a competitive inhibitor of tyrosine kinases by mimicking ATP’s adenine moiety. The pyridinone core occupies the hydrophobic pocket, while the benzamide group stabilizes the DFG-out conformation .
Q. Selectivity Optimization :
- Hinge Region Modifications : Introduce hydrogen-bond donors (e.g., -NH2) to target conserved residues (e.g., Glu883 in EGFR) .
- Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) to reduce CYP450-mediated degradation .
Validation : Kinase profiling assays (Eurofins Panlabs) to assess off-target effects .
Basic: What purification strategies are effective for isolating this compound?
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-resolution separation .
- Crystallization : Optimize solvent ratios (e.g., 7:3 methanol/water) to yield needle-shaped crystals suitable for X-ray diffraction .
- Quality Control : Monitor by TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and elemental analysis (<0.3% deviation from theoretical C/H/N) .
Advanced: How should researchers resolve contradictions in biological activity data across assays?
Q. Root Cause Analysis :
- Assay Conditions : Compare buffer pH (e.g., activity drops at pH >8 due to deprotonation of the pyridinone NH) .
- Cell Line Variability : Test in isogenic models (e.g., HEK293 vs. HeLa) to control for genetic background effects .
- Metabolite Interference : Use LC-MS to detect inactive degradation products in cell-based assays .
Q. Resolution Workflow :
Replicate assays in triplicate.
Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. cell viability) .
Advanced: How can design of experiments (DoE) optimize heterogeneous reaction conditions?
Q. DoE Framework :
- Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF) .
- Response Variables : Yield, purity, reaction time.
- Statistical Analysis : Use Minitab to perform a 2^3 factorial design, identifying interactions (e.g., high temperature + DMF maximizes yield) .
Case Study : A 2023 study achieved 92% yield by optimizing EDC/HOBt stoichiometry via DoE .
Advanced: What strategies mitigate off-target effects in multi-kinase inhibition?
- Proteome-Wide Profiling : Use KINOMEscan to rank kinase targets by binding energy .
- Fragment Replacement : Replace the 2,4-dimethoxybenzyl group with a sulfonamide to reduce VEGFR2 affinity .
- Prodrug Design : Mask the cyano group as a nitrile oxide to enhance selectivity for tumor microenvironments .
Advanced: How can degradation pathways inform formulation stability?
Q. Key Pathways :
- Hydrolysis : The acetamide bond degrades in acidic conditions (t1/2 = 2h at pH 2) .
- Oxidation : Cyano group converts to carboxylic acid under ROS-rich conditions .
Q. Stabilization Methods :
- Lyophilization : Store as a lyophilized powder with mannitol to prevent hydrolysis .
- Antioxidants : Add 0.1% ascorbic acid to formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
